molecular formula C19H17N3OS B7467679 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide

Katalognummer B7467679
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: WRONHWNAWJPRGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide, commonly known as CTAP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTAP is a thiadiazole derivative that has been synthesized and extensively studied for its biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of CTAP involves its binding to the kappa opioid receptor, which is a G protein-coupled receptor. CTAP acts as a competitive antagonist of the kappa opioid receptor, blocking the binding of endogenous ligands such as dynorphin. This results in the inhibition of downstream signaling pathways that are involved in the regulation of pain, stress, and addiction.
Biochemical and Physiological Effects
CTAP has been shown to have a variety of biochemical and physiological effects, depending on the target tissue and the experimental conditions. In the central nervous system, CTAP has been shown to produce analgesic and anti-stress effects by blocking the kappa opioid receptor. In the immune system, CTAP has been shown to modulate the production of pro-inflammatory cytokines, leading to anti-inflammatory effects. In cancer cells, CTAP has been shown to induce apoptosis and cell cycle arrest, leading to inhibition of cell growth and proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

CTAP has several advantages for lab experiments, including its high potency and selectivity for the kappa opioid receptor, its well-characterized mechanism of action, and its availability in high purity and high yield. However, CTAP also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using CTAP.

Zukünftige Richtungen

There are several future directions for research on CTAP, including the development of more potent and selective derivatives, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its molecular mechanism of action. CTAP has the potential to be a valuable tool in the study of pain, stress, addiction, inflammation, and cancer, and further research on this compound is warranted.

Synthesemethoden

CTAP can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 2,2-diphenylacetic acid to form an amide. The amide is then reacted with thionyl chloride to form a chlorosulfonamide intermediate, which is further reacted with thiourea to form the desired product, CTAP. The synthesis method has been optimized to yield high purity and high yield of CTAP.

Wissenschaftliche Forschungsanwendungen

CTAP has been extensively studied for its potential applications in various fields such as neuroscience, immunology, and cancer research. In neuroscience, CTAP has been shown to act as a potent and selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, stress, and addiction. CTAP has been used to study the role of the kappa opioid receptor in various animal models of addiction and stress.
In immunology, CTAP has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. CTAP has been used to study the role of cytokines in various autoimmune diseases and inflammatory disorders.
In cancer research, CTAP has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. CTAP has been used to study the potential therapeutic applications of thiadiazole derivatives in cancer treatment.

Eigenschaften

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c23-17(20-19-22-21-18(24-19)15-11-12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRONHWNAWJPRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.